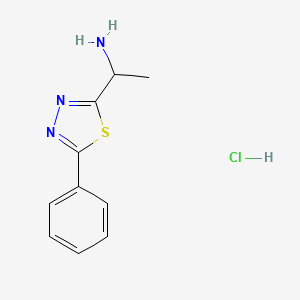

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

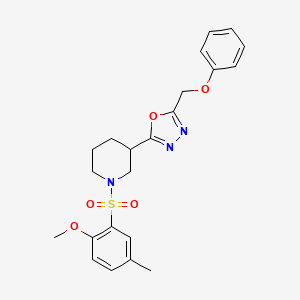

Overview

Description

“1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride” is a chemical compound that belongs to the class of thiadiazoles . Thiadiazoles are aromatic heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms and one sulfur atom . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

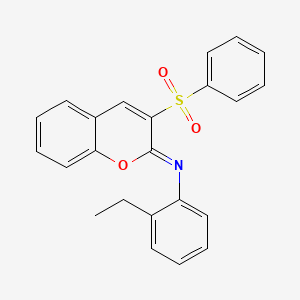

Molecular Structure Analysis

The molecular structure of “1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride” is characterized by the presence of a thiadiazole ring, which is a five-membered ring structure containing two nitrogen atoms and one sulfur atom . The InChI code for this compound is 1S/C10H11N3S.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H .

Physical And Chemical Properties Analysis

The physical form of “1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride” is a powder . It has a molecular weight of 241.74 . The compound is stored at room temperature .

Scientific Research Applications

- EN300-7457115 and its derivatives have been investigated for their antifungal properties. In vitro studies evaluated their effects against eight Candida species . Notably, compounds 3k and 3l displayed significant antifungal effects. These findings suggest their potential application in combating fungal infections.

- While not explicitly mentioned for EN300-7457115, other 1,3,4-thiadiazole derivatives have shown promise as anticancer agents. For instance, 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed as sorafenib analogs and evaluated against various human cancer cell lines . Further exploration of EN300-7457115’s cytotoxic effects could reveal its potential in cancer therapy.

- The thiadiazole scaffold, including EN300-7457115, exhibits diverse biological activities. Some drugs with similar structures, such as sulfamethoxazole, acetazolamide, and butazolamide, possess antimicrobial effects . Investigating EN300-7457115’s antimicrobial activity could provide valuable insights.

- Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) plays a crucial role in cell signaling cascades. Although not directly studied for EN300-7457115, exploring its potential as an SHP1 inhibitor could contribute to cancer research and drug development .

- EN300-7457115’s interaction with fungal 14-α-sterol demethylase suggests a role in ergosterol biosynthesis inhibition. Ergosterol is essential for fungal cell membranes, making this pathway a potential therapeutic target .

- Theoretical ADME (absorption, distribution, metabolism, and excretion) predictions indicate whether EN300-7457115-like compounds are suitable drug candidates. Assessing their pharmacokinetic properties is crucial for future development .

Antifungal Activity

Anticancer Potential

Antimicrobial Properties

Inhibition of SHP1 Activity

Ergosterol Biosynthesis Inhibition

Drug Likeness and ADME Predictions

Safety and Hazards

The safety information for “1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have shown a broad range of biological activities .

Mode of Action

1,3,4-thiadiazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

1,3,4-thiadiazole derivatives are known to have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of a compound .

properties

IUPAC Name |

1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTPHBMSGPIPEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2778365.png)

methanone](/img/structure/B2778366.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2778368.png)

![6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole](/img/structure/B2778369.png)

![Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate](/img/structure/B2778370.png)

![Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2778371.png)

![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2778374.png)

![9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2778376.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B2778378.png)